molecular formula C30H40O7 B1251612 withaphysalin O

withaphysalin O

Cat. No. B1251612
M. Wt: 512.6 g/mol
InChI Key: KBKOFWYPSMINIY-MCRWPRFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

withaphysalin O is a natural product found in Acnistus arborescens with data available.

Scientific Research Applications

1. Anticancer Properties

Withaphysalin O, along with other withaphysalins, has been studied for its potential in cancer treatment. Research has indicated its cytotoxicity against cancer cell lines, including myeloid leukemia cell lines. It exhibits selective cytotoxicity, impacting cancerous cells while having less effect on normal cells, making it a promising candidate for cancer therapies (Rocha, Militão, Veras, Pessoa, Silveira, Alves, de Moraes, Pessoa, Costa-Lotufo, 2006).

2. Anti-inflammatory Effects

Withaphysalins, including withaphysalin O, have been shown to possess anti-inflammatory activities. This has been demonstrated in studies where they inhibited nitric oxide production in macrophages, suggesting their potential use in treating inflammatory conditions (Hu, Li, Tang, Ke, Geng, Yao, Xie, Ye, 2022).

3. Cell Cycle Arrest and Apoptosis Induction

Withaphysalin O, as part of the withaphysalin family, has been implicated in causing cell cycle arrest, particularly in the G2/M phase. This effect is crucial in inhibiting the proliferation of cancer cells. Additionally, withaphysalins have been associated with the induction of apoptosis, a type of programmed cell death, in cancer cells, further highlighting their potential as anticancer agents (Rocha, Balgi, Maia, Pessoa, Silveira, Costa-Lotufo, Roberge, Pessoa, 2012).

properties

Product Name

withaphysalin O

Molecular Formula

C30H40O7

Molecular Weight

512.6 g/mol

IUPAC Name

(1S,2S,5S,6R,9R,12S,13R,17S,18R,20R)-6-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-8-ethoxy-17-hydroxy-6,13-dimethyl-7,19-dioxahexacyclo[10.9.0.02,9.05,9.013,18.018,20]henicos-15-en-14-one

InChI

InChI=1S/C30H40O7/c1-6-34-26-29-12-11-18-17(14-24-30(36-24)22(32)10-9-21(31)27(18,30)4)19(29)7-8-20(29)28(5,37-26)23-13-15(2)16(3)25(33)35-23/h9-10,17-20,22-24,26,32H,6-8,11-14H2,1-5H3/t17-,18+,19+,20-,22+,23-,24-,26?,27+,28-,29-,30-/m1/s1

InChI Key

KBKOFWYPSMINIY-MCRWPRFKSA-N

Isomeric SMILES

CCOC1[C@]23CC[C@H]4[C@H]([C@@H]2CC[C@@H]3[C@](O1)(C)[C@H]5CC(=C(C(=O)O5)C)C)C[C@@H]6[C@]7([C@@]4(C(=O)C=C[C@@H]7O)C)O6

Canonical SMILES

CCOC1C23CCC4C(C2CCC3C(O1)(C)C5CC(=C(C(=O)O5)C)C)CC6C7(C4(C(=O)C=CC7O)C)O6

synonyms

el-(17S,20R,22R)-5 beta,6 beta:18,20-diepoxy-4 beta-hydroxy-18-ethoxy-1-oxowitha-2,24-dienolide
withaphysalin F ethyl ether
withaphysalin O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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